molecular formula C23H31NO4 B253976 Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate

Katalognummer B253976
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: IHEALTAVBHOTTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate, also known as JDTic, is a selective κ-opioid receptor antagonist. It was first synthesized in 2005 and has been extensively studied for its potential therapeutic applications.

Wirkmechanismus

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate selectively blocks κ-opioid receptors, which are primarily located in the brain and spinal cord. These receptors are involved in the regulation of pain, stress, and reward pathways. By blocking these receptors, Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate can modulate these pathways and potentially reduce drug-seeking behavior and depressive symptoms.
Biochemical and physiological effects:
Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has also been shown to have antidepressant effects in animal models. Additionally, Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has been shown to have analgesic effects, although this has not been extensively studied.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate is its selectivity for κ-opioid receptors, which allows for more targeted studies. However, one limitation is that it may not be effective in all individuals, as there may be individual differences in the expression and function of κ-opioid receptors. Additionally, Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate may have off-target effects that need to be considered in experimental design.

Zukünftige Richtungen

There are a number of potential future directions for Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate research. One area of interest is in the treatment of depression, particularly treatment-resistant depression. Additionally, Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate may have potential in the treatment of other psychiatric disorders, such as anxiety and post-traumatic stress disorder. Further studies are also needed to fully understand the analgesic effects of Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate and its potential use in pain management.

Synthesemethoden

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ethyl alcohol to form the ethyl ester. The ester is then reacted with 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl chloride to form the desired product.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction and depression. It has been shown to selectively block κ-opioid receptors, which are known to play a role in the development and maintenance of addiction. Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate has also been shown to have antidepressant effects in animal models.

Eigenschaften

Produktname

Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate

Molekularformel

C23H31NO4

Molekulargewicht

385.5 g/mol

IUPAC-Name

ethyl 5-hydroxy-2-methyl-4-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H31NO4/c1-6-27-21(26)19-14(2)28-18-8-7-17(25)16(20(18)19)11-24-13-23(5)10-15(24)9-22(3,4)12-23/h7-8,15,25H,6,9-13H2,1-5H3

InChI-Schlüssel

IHEALTAVBHOTTP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CC4(CC3CC(C4)(C)C)C)C

Kanonische SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CC4(CC3CC(C4)(C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.